Elaidic acid
Overview
Description
Elaidic acid is a trans unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is specifically known as trans-9-octadecenoic acid. This compound is the trans isomer of oleic acid and is commonly found in hydrogenated vegetable oils. This compound is a colorless oily solid and is one of the major trans fats implicated in heart disease due to its presence in industrially processed foods .
Mechanism of Action
Target of Action
Elaidic acid’s primary target is the long-chain acyl-CoA synthetase 5 (ACSL5) . ACSL5 is an enzyme that catalyzes the conversion of long-chain fatty acids (LCFAs) into their active CoA derivatives . This process is crucial for the metabolism of LCFAs and plays a significant role in tumor growth and immune response .
Mode of Action
This compound interacts with its target, ACSL5, to promote the expression of MHC-I molecules in tumor cells . This interaction enhances the antigen presentation, thereby boosting the cytotoxic effect of CD8+ T cells .
Biochemical Pathways
The interaction of this compound with ACSL5 affects the LCFA metabolism pathway . Specifically, it promotes the metabolism of this compound via ACSL5, which in turn enhances the expression of MHC-I molecules in tumor cells and boosts the antigen presentation . This process ultimately strengthens the cytotoxic effect of CD8+ T cells .
Pharmacokinetics
It’s known that this compound is a lipophilic compound, suggesting that it may have good bioavailability .
Result of Action
The result of this compound’s action is the enhanced cytotoxic effect of CD8+ T cells on tumor cells . This is achieved through the increased expression of MHC-I molecules in tumor cells, which boosts antigen presentation . Consequently, this can lead to the suppression of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the diet can directly suppress tumor growth . Moreover, the plasma level of this compound in patients has been suggested as a potential indicator for predicting immune response .
Biochemical Analysis
Biochemical Properties
Elaidic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been reported that this compound can induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the growth, survival, and invasion of colorectal cancer cell lines . Moreover, it has been found to induce intestinal barrier damage, leading to gut-liver axis derangement and triggering NLRP3 inflammasome formation in the liver of SD rats .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce the endoplasmic reticulum stress (ERS) response in Kupffer cells (KCs), accompanied by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway . This results in NLRP3 inflammasome formation, and eventually increases the release of inflammatory factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found that this compound can promote tumoral antigen presentation and its dietary supplementation improves cancer immunotherapy . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found that dietary supplementation of this compound can directly inhibit tumor growth in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a potential substrate of ACSL5, a key enzyme in the metabolism of long-chain fatty acids (LCFAs) . The metabolism of this compound by ACSL5 can modulate the antitumor immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaidic acid can be synthesized through the isomerization of oleic acid. The process involves the use of nitrogen oxides as catalysts. A typical procedure includes heating a mixture of oleic acid and a solution of sodium nitrite in water to 58-62°C, followed by the addition of a concentrated nitric acid and water mixture .
Industrial Production Methods: Industrially, this compound is produced during the partial hydrogenation of polyunsaturated fatty acids found in vegetable oils. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a metal catalyst, such as nickel, under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to stearic acid, a saturated fatty acid, through hydrogenation.
Esterification: this compound can react with alcohols to form esters, such as methyl elaidate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Esterification: Methanol in the presence of an acid catalyst.
Major Products:
Oxidation: Various oxidized fatty acids.
Reduction: Stearic acid.
Esterification: Methyl elaidate.
Scientific Research Applications
Elaidic acid has several applications in scientific research:
Chemistry: Used as a standard for the analysis of trans fatty acids in food products.
Biology: Studied for its effects on cellular processes and membrane fluidity.
Medicine: Investigated for its role in cardiovascular diseases and its impact on cholesterol metabolism.
Industry: Utilized in the production of soaps, detergents, and cosmetics.
Comparison with Similar Compounds
- Oleic acid (cis-9-octadecenoic acid)
- Vaccenic acid (trans-11-octadecenoic acid)
- Stearic acid (octadecanoic acid)
- Linoleic acid (cis,cis-9,12-octadecadienoic acid) .
Elaidic acid’s unique trans configuration and its industrial relevance make it a significant compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(E)-octadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058619 | |
Record name | (E)-9-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |
Record name | Elaidic acid | |
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Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112-79-8, 2027-47-6, 112-80-1 | |
Record name | Elaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Elaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |
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Record name | 9-Octadecenoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oleic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04224 | |
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Record name | Elaidic acid | |
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Record name | (E)-9-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Elaidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |
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Record name | ELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |
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Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 44 °C | |
Record name | Oleic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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